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4-(Chloromethyl)-2-methylhept-1-ene
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Overview
Description
4-(Chloromethyl)-2-methylhept-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylhept-1-ene typically involves the chloromethylation of 2-methylhept-1-ene. This can be achieved through the reaction of 2-methylhept-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-methylhept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Substituted derivatives such as amines, ethers, or thioethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-methylhept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
4-Chlorobenzyl chloride: Similar in having a chloromethyl group but attached to a benzene ring.
Chloromethyl methyl ether: Contains a chloromethyl group attached to an ether.
Uniqueness: 4-(Chloromethyl)-2-methylhept-1-ene is unique due to its heptene backbone, which provides different steric and electronic properties compared to aromatic or simpler aliphatic compounds. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Biological Activity
4-(Chloromethyl)-2-methylhept-1-ene is a compound of increasing interest in biological research due to its potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects based on available literature and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₅Cl
- Molecular Weight : 150.66 g/mol
- IUPAC Name : this compound
Its structure features a chlorine atom attached to a carbon chain, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of halogen substituents, such as chlorine, often enhances the antimicrobial efficacy of organic compounds.
Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli, Staphylococcus aureus | Not yet determined in literature |
Research indicates that chlorinated compounds typically exhibit higher antibacterial activity compared to their non-chlorinated counterparts due to their ability to disrupt microbial cell membranes .
2. Anticancer Activity
The anticancer potential of similar alkenes has been documented, with studies showing that structural modifications can lead to significant variations in activity. For instance, compounds with alkene groups have been shown to interact with cellular pathways involved in cancer proliferation.
Compound | Cancer Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HepG2 (liver cancer) | Not yet determined |
Although specific data for this compound is limited, related compounds have demonstrated promising results in inhibiting cancer cell growth, suggesting potential for further investigation into this compound's effects on various cancer cell lines .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The introduction of electron-withdrawing groups like chlorine can enhance the reactivity of alkenes, making them more effective against various biological targets.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : Chlorine increases lipophilicity and can enhance membrane permeability.
- Alkene Presence : Contributes to the reactivity towards nucleophiles in biological systems.
Case Studies and Experimental Findings
While specific case studies on this compound are scarce, related research provides insight into its potential applications:
- Antimicrobial Studies : A study on chlorinated alkenes reported significant inhibitory effects against Escherichia coli and Staphylococcus aureus, highlighting the importance of chlorine substitution in enhancing antimicrobial properties .
- Anticancer Research : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating a need for further exploration of this compound's anticancer properties .
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methylhept-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-4-5-9(7-10)6-8(2)3/h9H,2,4-7H2,1,3H3 |
InChI Key |
JPIXGSFRJKFYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=C)C)CCl |
Origin of Product |
United States |
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